molecular formula C21H24NPSi B082332 1,1,1-Trimethyl-N-(triphenylphosphoranylidene)silanamine CAS No. 13892-06-3

1,1,1-Trimethyl-N-(triphenylphosphoranylidene)silanamine

Cat. No.: B082332
CAS No.: 13892-06-3
M. Wt: 349.5 g/mol
InChI Key: YTKOPFGRNPVCPE-UHFFFAOYSA-N
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Scientific Research Applications

1,1,1-Trimethyl-N-(triphenylphosphoranylidene)silanamine has diverse applications in scientific research:

Mechanism of Action

C21H24NPSiC_{21}H_{24}NPSiC21​H24​NPSi

. This compound is an organic building block used in various chemical reactions . However, the specific details about its mechanism of action are not readily available in the literature. Here is a general overview based on the available information:

Result of Action

N-Trimethylsilyliminotriphenylphosphorane is used in the synthesis of febrifugine derivatives and in the development of effective and safer tetrahydroquinazoline-type antimalarial . The specific molecular and cellular effects would depend on the particular reaction in which it is used.

Preparation Methods

1,1,1-Trimethyl-N-(triphenylphosphoranylidene)silanamine can be synthesized through various synthetic routes. One common method involves the reaction of triphenylphosphine with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically proceeds under anhydrous conditions and at elevated temperatures to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1,1,1-Trimethyl-N-(triphenylphosphoranylidene)silanamine undergoes several types of chemical reactions, including:

Comparison with Similar Compounds

1,1,1-Trimethyl-N-(triphenylphosphoranylidene)silanamine can be compared with similar compounds such as:

This compound stands out due to its unique combination of the trimethylsilyl and triphenylphosphorane groups, which confer distinct reactivity and versatility in various chemical and biological applications.

Properties

IUPAC Name

triphenyl(trimethylsilylimino)-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24NPSi/c1-24(2,3)22-23(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKOPFGRNPVCPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24NPSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70160842
Record name N-Trimethylsilyliminotriphenylphosphorane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70160842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13892-06-3
Record name N-Trimethylsilyliminotriphenylphosphorane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013892063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Trimethylsilyliminotriphenylphosphorane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70160842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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